3-(Dimethylaminomethyl)-7-azaindole
CAS No.: 5654-92-2
Cat. No.: VC20753930
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5654-92-2 |
---|---|
Molecular Formula | C10H13N3 |
Molecular Weight | 175.23 g/mol |
IUPAC Name | N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
Standard InChI | InChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12) |
Standard InChI Key | RFLCFQLBXWLHKX-UHFFFAOYSA-N |
Isomeric SMILES | CN(C)CC1=CN=C2C1=CC=CN2 |
SMILES | CN(C)CC1=CNC2=C1C=CC=N2 |
Canonical SMILES | CN(C)CC1=CNC2=C1C=CC=N2 |
3-(Dimethylaminomethyl)-7-azaindole, also known as N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, is a heterocyclic compound that has garnered attention in chemical and pharmaceutical research due to its diverse biological activities. This compound belongs to the azaindole family, which is characterized by the presence of nitrogen atoms within the indole structure. The unique properties of 3-(dimethylaminomethyl)-7-azaindole make it a subject of interest for various applications, particularly in drug discovery and development.
Molecular Characteristics
-
Molecular Formula: C
H
N -
Molecular Weight: 175.23 g/mol
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CAS Number: 5654-92-2
Structural Information
The compound features a pyrrolo[2,3-b]pyridine core with a dimethylaminomethyl substituent at the third position. Its structural representation can be described using SMILES notation as CN(C)Cc1c[nH]c2ncccc12, which highlights the arrangement of atoms within the molecule.
Biological Activities and Applications
3-(Dimethylaminomethyl)-7-azaindole has shown potential in various biological applications, particularly in medicinal chemistry:
Anticancer Activity
Research indicates that azaindole derivatives, including this compound, exhibit anticancer properties by acting as inhibitors of poly (ADP-ribose) polymerases (PARPs). These enzymes are crucial for DNA repair mechanisms in cells, and their inhibition can lead to cancer cell death, especially in tumors with defective DNA repair pathways .
Kinase Inhibition
The azaindole framework has been explored for its ability to inhibit kinases, which are vital in many signaling pathways involved in cancer progression and other diseases . The compound's structure allows it to interact with various kinase targets effectively.
Other Biological Activities
In addition to its anticancer properties, studies have reported that azaindole derivatives possess anti-inflammatory, antibacterial, and antifungal activities . The versatility of this compound makes it a candidate for further exploration in drug design.
Synthesis and Derivatives
The synthesis of 3-(dimethylaminomethyl)-7-azaindole typically involves the modification of existing azaindole structures through various chemical reactions such as methylation and alkylation.
Synthetic Routes
Research has demonstrated multiple synthetic pathways for creating this compound, often focusing on optimizing yields and purity for pharmaceutical applications .
Related Compounds
Several derivatives of this compound have been synthesized to enhance its biological activity or improve pharmacokinetic properties. For example, modifications at different positions on the azaindole ring can significantly affect its efficacy against specific targets .
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